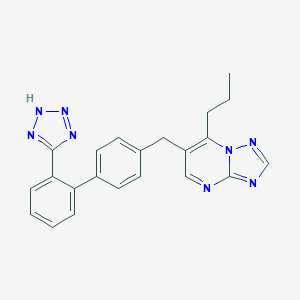

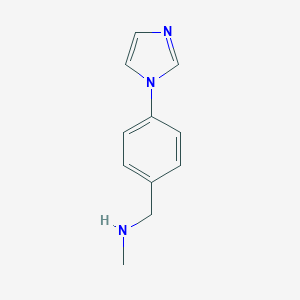

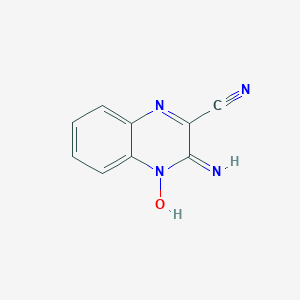

![molecular formula C19H12ClN3O3 B069560 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate CAS No. 169198-72-5](/img/structure/B69560.png)

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate

Overview

Description

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. They often contain a benzotriazole moiety, which is a type of heterocyclic compound. The specific structure of “4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate” is not provided in the available literature .Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which are part of the structure of your compound, are known for their versatile biological activities. They can bind with a variety of enzymes and receptors in the biological system. They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity, including significant antibacterial activity. This makes them potential candidates for the development of new antibacterial agents to combat drug-resistant bacteria .

Antiproliferative Effect

Triazole derivatives have been shown to have noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells . This suggests potential applications in cancer treatment.

UV Absorption

Compounds similar to “2-(2’-hydroxy-4’-benzoyloxyphenyl)-5-chlorobenzotriazole” have been used as UV absorbers to enhance the light fastness of polymers . This could be a potential application in the production of insulating plastics and organic solar cells .

Chalcone Derivatives

Chalcone derivatives, which share structural similarities with your compound, have wide applications in pharmaceutical and medicinal chemistry. They have been synthesized by coupling with aromatic substituted aldehyde . These compounds have been found to be effective as analgesic, antimalarial, antiviral, antibacterial, antifungal, antimitotic, cytotoxic, antifeedant, anti-inflammatory, antileishamanial, antitumor, anticancer, antimicrobial, antinociceptive, insecticidal, and antiinvasive .

Drug Discovery

The replacement of nucleobases by triazole derivatives has been found to be very effective in drug discovery . This suggests that your compound could potentially be used in the development of new drugs.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that benzotriazole derivatives can interact with their targets in a variety of ways, including direct binding or modulation of enzymatic activity

Biochemical Pathways

Benzotriazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, while their metabolism and excretion can vary

Result of Action

Similar compounds have been found to have a variety of effects, including modulation of enzymatic activity and changes in cellular signaling

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds

properties

IUPAC Name |

[4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDZRBDEVTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate | |

CAS RN |

169198-72-5 | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169198-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169198725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

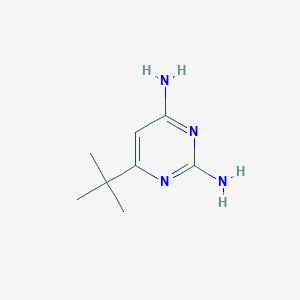

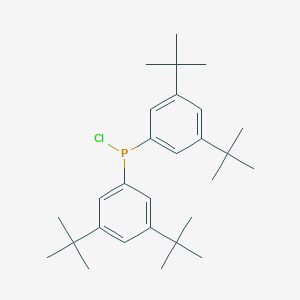

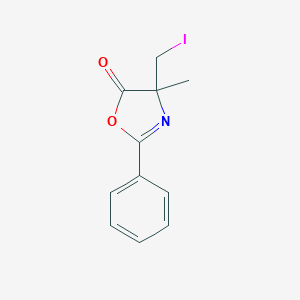

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

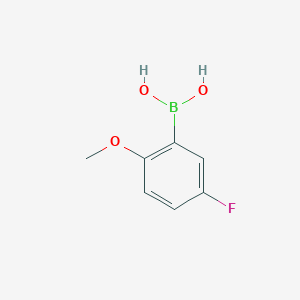

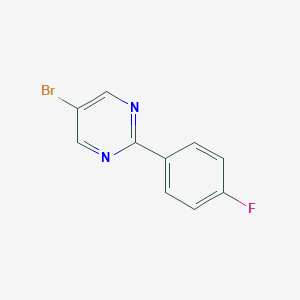

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

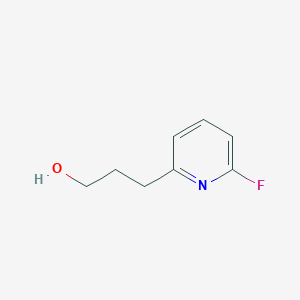

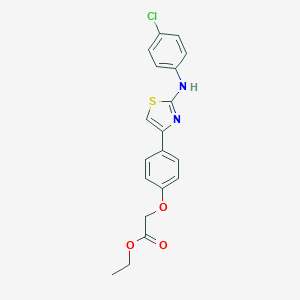

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)

![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)